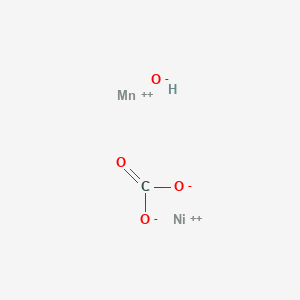

manganese(2+);nickel(2+);carbonate;hydroxide

Description

Manganese(2+);nickel(2+);carbonate;hydroxide is a mixed transition metal compound containing Mn²⁺, Ni²⁺, carbonate (CO₃²⁻), and hydroxide (OH⁻) ions. These materials are synthesized via hydrothermal or co-precipitation methods, often using urea or ammonia as pH regulators to control morphology and crystallinity .

Structurally, these compounds exhibit layered or nanostructured morphologies, with metal cations occupying octahedral sites bridged by carbonate and hydroxide anions. The coexistence of carbonate and hydroxide ligands introduces structural flexibility, enabling tunable electronic properties for applications in energy storage and catalysis . For instance, Mn-Ni-CHH has been explored for supercapacitors due to its redox-active Mn²⁺/Mn³⁺ and Ni²⁺/Ni³⁺ transitions, which enhance charge storage capacity .

Properties

CAS No. |

648432-40-0 |

|---|---|

Molecular Formula |

CHMnNiO4+ |

Molecular Weight |

190.65 g/mol |

IUPAC Name |

manganese(2+);nickel(2+);carbonate;hydroxide |

InChI |

InChI=1S/CH2O3.Mn.Ni.H2O/c2-1(3)4;;;/h(H2,2,3,4);;;1H2/q;2*+2;/p-3 |

InChI Key |

LHSUWQLPGKNVCP-UHFFFAOYSA-K |

Canonical SMILES |

C(=O)([O-])[O-].[OH-].[Mn+2].[Ni+2] |

Origin of Product |

United States |

Preparation Methods

Co-precipitation Method

Overview:

Co-precipitation involves the simultaneous precipitation of manganese and nickel from their respective solutions using a precipitating agent, typically sodium carbonate or ammonium carbonate.

- A solution containing nickel(II) and manganese(II) salts (e.g., nickel sulfate and manganese sulfate) is prepared.

- A precipitating agent (sodium carbonate) is added to the solution under constant stirring.

- The pH is maintained between 7 to 9 to ensure optimal precipitation conditions.

- The resulting precipitate is filtered, washed, and dried.

- Allows for control over particle size and morphology by adjusting the pH and concentration of reactants.

- Produces a uniform product with good reproducibility.

- Requires precise control of reaction conditions to avoid unwanted side reactions.

Hydrothermal Synthesis

Overview:

Hydrothermal synthesis involves the reaction of metal salts in an aqueous solution under high temperature and pressure conditions.

- A mixture of nickel(II) and manganese(II) salts is dissolved in water within a sealed autoclave.

- The system is heated to temperatures ranging from 150°C to 200°C for several hours.

- Upon cooling, the resulting product is filtered, washed, and dried.

- Facilitates the formation of crystalline products with controlled morphology.

- Can enhance the solubility of reactants leading to better yields.

- Requires specialized equipment (autoclave) and careful handling due to high pressures involved.

| Method | Advantages | Disadvantages |

|---|---|---|

| Co-precipitation | Control over particle size; uniform product | Requires precise control of conditions |

| Solid-State Reaction | Simple setup; larger quantities | Higher energy consumption; potential inhomogeneity |

| Hydrothermal Synthesis | Crystalline products; enhanced yields | Requires specialized equipment |

Recent studies have highlighted the importance of preparation conditions on the properties of manganese(2+); nickel(2+); carbonate; hydroxide. For instance:

Thermogravimetric Analysis (TGA) has shown that different synthesis methods lead to variations in thermal stability, which can impact performance in battery applications.

X-ray Diffraction (XRD) patterns indicate that co-precipitated samples exhibit distinct crystallographic structures compared to those synthesized via solid-state reactions, affecting their electrochemical properties.

Chemical Reactions Analysis

Thermal Decomposition

Manganese nickel carbonate hydroxide undergoes thermal decomposition at elevated temperatures, forming metal oxides and releasing gaseous products.

Key Findings :

-

Decomposition begins at ~300°C, with CO₂ and H₂O evolution detected via thermogravimetric analysis (TGA) .

-

The mixed oxide (MnNiOₓ) retains a spinel-like structure, enhancing electrochemical stability for battery applications .

Redox Reactions in Energy Storage

The compound participates in reversible redox processes critical for supercapacitors and lithium-ion batteries.

Electrochemical Data :

-

Cyclic Voltammetry : Redox peaks at 0.35 V (oxidation) and 0.25 V (reduction) vs. Ag/AgCl .

-

Rate Performance : 85% capacity retention after 500 cycles at 2C .

Acid-Base Reactions

The compound reacts with acids to release CO₂ and form soluble metal salts.

Kinetics :

-

Reaction with HCl completes within 30 minutes, with CO₂ evolution confirmed via gas chromatography .

Photocatalytic Water Splitting

The compound demonstrates photocatalytic activity for hydrogen evolution under light irradiation.

| Reaction | Conditions | HER Rate | References |

|---|---|---|---|

| 2H₂O → 2H₂↑ + O₂↑ (with MnNi(CO₃)(OH) as catalyst) | White light (0.495 W), 25°C | 10 μmol/g/h |

Mechanistic Insights :

-

The layered structure facilitates charge separation, while CO₃²⁻ acts as a hole scavenger .

-

Bandgap energy: ~2.1 eV, suitable for visible-light absorption .

Hydrolysis and Stability

The compound hydrolyzes in aqueous environments, affecting its long-term stability.

| Reaction | Conditions | Observations | References |

|---|---|---|---|

| MnNi(CO₃)(OH) + H₂O → Mn(OH)₂ + Ni(OH)₂ + CO₃²⁻ | Ambient conditions, pH > 9 | Gradual phase separation |

Stability Data :

Scientific Research Applications

Energy Storage Applications

Supercapacitors and Batteries

Manganese(II) nickel(II) carbonate hydroxide is particularly significant in the development of supercapacitors and lithium-ion batteries. The synergistic effect of manganese and nickel ions enhances the capacitive performance of electrodes. Research indicates that mixed hydroxides like β-Ni₁/₂Mn₁/₂(OH)₂ exhibit high specific capacitance due to their layered structure, which allows for efficient ion intercalation and deintercalation during charge-discharge cycles .

Table 1: Performance Comparison of Electrode Materials

| Material | Specific Capacitance (F/g) | Cycle Stability (%) | Morphology Characteristics |

|---|---|---|---|

| β-Ni₁/₂Mn₁/₂(OH)₂ | 390 | 85 | Spherical aggregates |

| NiMnO₃ (Ilmenite structure) | 65 | 80 | Optimized morphology |

| NaNiPO₄ | 219 | 90 | Maricite structure |

Catalytic Applications

Catalysts for Chemical Reactions

Manganese(II) nickel(II) carbonate hydroxide serves as a precursor for catalysts in various chemical reactions. Its bimetallic nature allows it to participate effectively in catalytic reforming, hydrogenation, and electrocatalysis. The controlled morphology of these catalysts is crucial for enhancing their surface properties and catalytic behaviors .

Case Study: Bimetallic Catalysts

A study on nickel-based bimetallic heterogeneous catalysts demonstrated that the incorporation of manganese significantly improved the catalytic efficiency in hydrogenation reactions, showcasing the potential of manganese(II) nickel(II) carbonate hydroxide as a catalyst precursor .

Materials Science Applications

Synthesis of Novel Materials

The compound is also utilized in materials science for synthesizing novel materials with specific magnetic or electronic properties. Manganese oxides derived from manganese(II) carbonate through calcination are used in various applications such as sensors, magnetic materials, and electronic devices.

Table 2: Properties of Manganese Oxides Derived from Carbonate

| Manganese Oxide | Structure Type | Application Area |

|---|---|---|

| MnO₂ | Tetragonal | Batteries |

| Mn₃O₄ | Spinel | Catalysis |

| MnO | Rocksalt | Magnetic materials |

Environmental Remediation

Heavy Metal Contamination

Manganese(II) nickel(II) carbonate hydroxide has shown potential in environmental remediation strategies aimed at immobilizing heavy metals in contaminated soils and water systems. Its ability to capture specific heavy metals makes it a viable option for addressing pollution issues.

Case Study: Heavy Metal Immobilization

Research highlighted the effectiveness of manganese compounds in immobilizing lead and cadmium ions from aqueous solutions, demonstrating their utility in cleaning up contaminated environments.

Mechanism of Action

The mechanism of action of manganese(2+);nickel(2+);carbonate;hydroxide in energy storage applications involves the reversible redox reactions of manganese and nickel ions. During the charge-discharge cycles in a battery, manganese and nickel undergo oxidation and reduction, facilitating the storage and release of electrical energy . The molecular targets include the manganese and nickel ions, which interact with the electrolyte to form various oxidation states, contributing to the overall electrochemical performance .

Comparison with Similar Compounds

Table 1: Structural Comparison of Carbonate Hydroxides

Electronic and Electrochemical Properties

The electronic structure of Mn-Ni-CHH is governed by the interplay between Mn²⁺ (d⁵) and Ni²⁺ (d⁸) configurations:

- Mn²⁺ contributes high-spin d-electrons, enhancing redox activity but introducing lattice strain.

- Ni²⁺ stabilizes the structure via stronger Ni-O bonding, reducing oxidation state fluctuations during cycling .

In supercapacitors, Mn-Ni-CHH achieves a specific capacitance of ~1200 F/g at 1 A/g, outperforming pure Ni(OH)₂ (~375 F/g) and MnCO₃ (~200 F/g) due to synergistic redox contributions . However, it underperforms CoNi-CHH (~1800 F/g) because cobalt’s low-spin state enables faster electron transfer .

Biological Activity

Manganese(II) and nickel(II) carbonate hydroxide, represented as Mn;Ni;CO;OH, is a compound that has garnered attention for its potential applications in various fields, particularly in biochemistry and materials science. This article explores the biological activity of this compound, focusing on its interactions within biological systems, toxicity profiles, and potential therapeutic applications.

Manganese(II) and nickel(II) carbonate hydroxide is characterized by its layered structure, which allows for ion intercalation. The presence of both manganese and nickel ions contributes to its unique electrochemical properties, making it suitable for applications in energy storage and catalysis. The compound can be synthesized through co-precipitation methods involving manganese and nickel salts in the presence of carbonate and hydroxide ions.

1. Toxicity Profiles

Both manganese and nickel are essential trace elements but can exhibit toxic effects at elevated concentrations.

- Manganese : Chronic exposure to manganese can lead to neurotoxicity, characterized by symptoms similar to Parkinson's disease. The ATSDR toxicological profile indicates that manganese can affect neurological functions and may be particularly harmful to populations with pre-existing conditions or those exposed through occupational settings .

- Nickel : Nickel compounds have been associated with carcinogenic effects, particularly through inhalation routes. They may cause damage to organs and are known to induce allergic reactions in sensitive individuals . Nickel carbonate specifically has been noted for its potential to cause lung cancer upon chronic exposure .

2. Biomarkers of Exposure

Biomarkers for manganese exposure include elevated levels of manganese in blood and urine. For nickel, biomarkers include urinary nickel levels, which correlate with exposure levels. These biomarkers help in assessing the extent of exposure and potential health impacts.

3. Synergistic Effects

Research indicates that the combination of Mn and Ni ions can enhance certain biological activities due to their synergistic effects. For instance, studies have shown that when used in hybrid supercapacitors, the presence of both ions improves electrochemical performance significantly compared to their individual counterparts .

1. Electrochemical Applications

A study demonstrated that layered double hydroxides (LDHs) containing both nickel and manganese exhibit high faradaic pseudocapacitance, making them attractive for use in energy storage devices such as supercapacitors . The electrochemical performance was found to be superior when both metals were present, indicating a cooperative effect that enhances charge storage capacity.

2. Photocatalytic Properties

Recent investigations into hierarchical nickel carbonate hydroxide nanostructures revealed photocatalytic activity under visible light, with a hydrogen evolution reaction yield of 10 μmol g h. This suggests potential applications in sustainable energy production through water splitting .

Data Tables

| Property | Manganese(II) | Nickel(II) | Combined (Mn;Ni;CO;OH) |

|---|---|---|---|

| Toxicity | Neurotoxic | Carcinogenic | Synergistic effects observed |

| Biomarkers | Blood/urine Mn | Urinary Ni | Elevated levels indicate exposure |

| Electrochemical Performance | Moderate | Moderate | Enhanced due to synergistic interaction |

| Photocatalytic Activity | Not significant | Not significant | Significant under visible light |

Q & A

Basic: What synthesis methodologies are effective for preparing manganese-nickel carbonate hydroxide complexes, and how do process parameters influence material properties?

Answer:

Common methods include sol-gel synthesis and coprecipitation . For sol-gel synthesis, metal precursors (e.g., Mn(NO₃)₂, Ni(NO₃)₂) are hydrolyzed in alkaline solutions (e.g., NaOH/Na₂CO₃) to form layered hydroxide-carbonate structures. Key parameters:

- pH control : Affects crystallinity and phase purity. Higher pH (>10) promotes hydroxide dominance, while lower pH (8–9) favors carbonate incorporation .

- Temperature : Annealing at 200–400°C removes structural water but may oxidize Mn²⁺ to Mn³⁺, altering redox properties.

- Precursor ratios : Adjusting Mn/Ni ratios tailors electrochemical activity (e.g., for battery electrodes).

Methodological Tip: Use thermogravimetric analysis (TGA) to optimize calcination temperatures by tracking mass loss (e.g., water, CO₂) during heating .

Basic: Which characterization techniques are essential for structural and compositional analysis of this compound?

Answer:

- X-ray diffraction (XRD) : Identifies crystal phases (e.g., α-Ni(OH)₂ vs. β-Ni(OH)₂) and detects impurities. Peak broadening indicates nanocrystalline domains .

- Fourier-transform infrared spectroscopy (FTIR) : Confirms carbonate (CO₃²⁻, ~1350–1450 cm⁻¹) and hydroxide (O-H, ~3600 cm⁻¹) bonding .

- Scanning electron microscopy (SEM) : Reveals morphology (e.g., nanosheets, porous aggregates), critical for surface-area-dependent applications like catalysis.

- Inductively coupled plasma optical emission spectrometry (ICP-OES) : Quantifies Mn/Ni ratios to verify stoichiometry .

Basic: How should researchers select a theoretical framework to model the compound’s electronic or catalytic behavior?

Answer:

Link experimental data to:

- Crystal field theory : Explains d-orbital splitting in octahedral Mn²⁺/Ni²⁺ sites, influencing magnetic and optical properties.

- Density functional theory (DFT) : Simulates band structures to predict conductivity or active sites for catalysis. For example, Ni sites may dominate oxygen evolution reactions (OER) in electrocatalysis .

Methodological Tip: Validate computational models with experimental X-ray absorption spectroscopy (XAS) to confirm oxidation states and local coordination .

Advanced: How to design experiments investigating synergistic effects of Mn/Ni ratios on electrochemical performance?

Answer:

Use a factorial design with variables:

- Independent variables : Mn/Ni molar ratios (e.g., 1:1, 1:2, 2:1), synthesis pH, and calcination temperature.

- Dependent variables : Specific capacitance (via cyclic voltammetry), charge-transfer resistance (via electrochemical impedance spectroscopy).

Example Design:

| Mn/Ni Ratio | pH | Temperature (°C) | Specific Capacitance (F/g) |

|---|---|---|---|

| 1:1 | 9 | 300 | 450 |

| 1:2 | 10 | 250 | 380 |

Analysis: Multivariate regression identifies dominant factors. For instance, higher Ni content may enhance conductivity but reduce redox activity due to fewer Mn³⁺ sites .

Advanced: How to resolve contradictions in reported thermal decomposition profiles?

Answer: Discrepancies often arise from:

- Hydration state : As-prepared samples may retain interstitial water, shifting TGA mass-loss peaks. Pre-dry samples at 100°C before analysis .

- Atmosphere : Oxidative (air) vs. inert (N₂) conditions affect Mn²⁺ → Mn³⁺/Mn⁴⁺ transitions. Compare TGA-DSC under controlled atmospheres.

- Heating rate : Slow rates (2°C/min) improve resolution of overlapping decomposition steps.

Methodological Tip: Pair TGA with evolved gas analysis (EGA) to distinguish CO₂ (carbonate decomposition) from H₂O (hydroxide dehydration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.